

Proteomic Analysis of miR-143-Regulated Proteins: Application Notes and Protocols

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Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in the post-transcriptional regulation of gene expression. Dysregulation of miR-143 has been implicated in various diseases, including cancer, cardiovascular conditions, and metabolic disorders. This microRNA primarily functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Consequently, identifying the proteins regulated by miR-143 is paramount to understanding its biological functions and its potential as a therapeutic target.

Proteomic approaches offer a powerful and direct means to identify and quantify the proteins that are regulated by miR-143. Unlike transcriptomic methods that measure mRNA levels, proteomics provides a more direct readout of the functional consequences of miRNA-mediated regulation, as miRNAs often affect protein translation without significantly altering mRNA abundance.^{[1][2][3]} This document provides detailed application notes and protocols for the proteomic analysis of miR-143-regulated proteins, focusing on two widely used quantitative proteomic techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Two-Dimensional Difference Gel Electrophoresis (2D-DIGE).

Quantitative Data Presentation

A key study by Yang et al. utilized a SILAC-based quantitative proteomic approach to identify proteins regulated by miR-143 in the MiaPaCa-2 pancreatic cancer cell line.^[1] In this study, cells were transfected with a miR-143 mimic or a control oligonucleotide. The proteomic analysis identified 1,202 proteins, of which 93 were significantly downregulated (by more than two-fold) in response to miR-143 overexpression, while only one protein was upregulated.^[1]

Below is a summary of a selection of proteins identified as being downregulated by miR-143.

Table 1: Selected Proteins Downregulated by miR-143 in Pancreatic Cancer Cells

Protein Name	Gene Symbol	Fold Change (miR-143 vs. Control)	Function
Mitogen-activated protein kinase 7 (ERK5)	MAPK7	< 0.5	Signaling, cell proliferation
KRAS proto-oncogene, GTPase	KRAS	< 0.5	Signaling, cell proliferation
Neuroblastoma RAS viral oncogene homolog	NRAS	< 0.5	Signaling, cell proliferation
V-akt murine thymoma viral oncogene homolog 1	AKT1	< 0.5	Signaling, cell survival
Fascin actin-bundling protein 1	FSCN1	< 0.5	Cell migration, invasion
Transgelin	TAGLN	< 0.5	Cytoskeleton, cell motility
Annexin A2	ANXA2	< 0.5	Membrane trafficking, cell signaling
Lamin A/C	LMNA	< 0.5	Nuclear structure, gene expression
Cofilin 1	CFL1	< 0.5	Actin dynamics, cell motility
Exportin 5	XPO5	< 0.5	miRNA biogenesis and transport

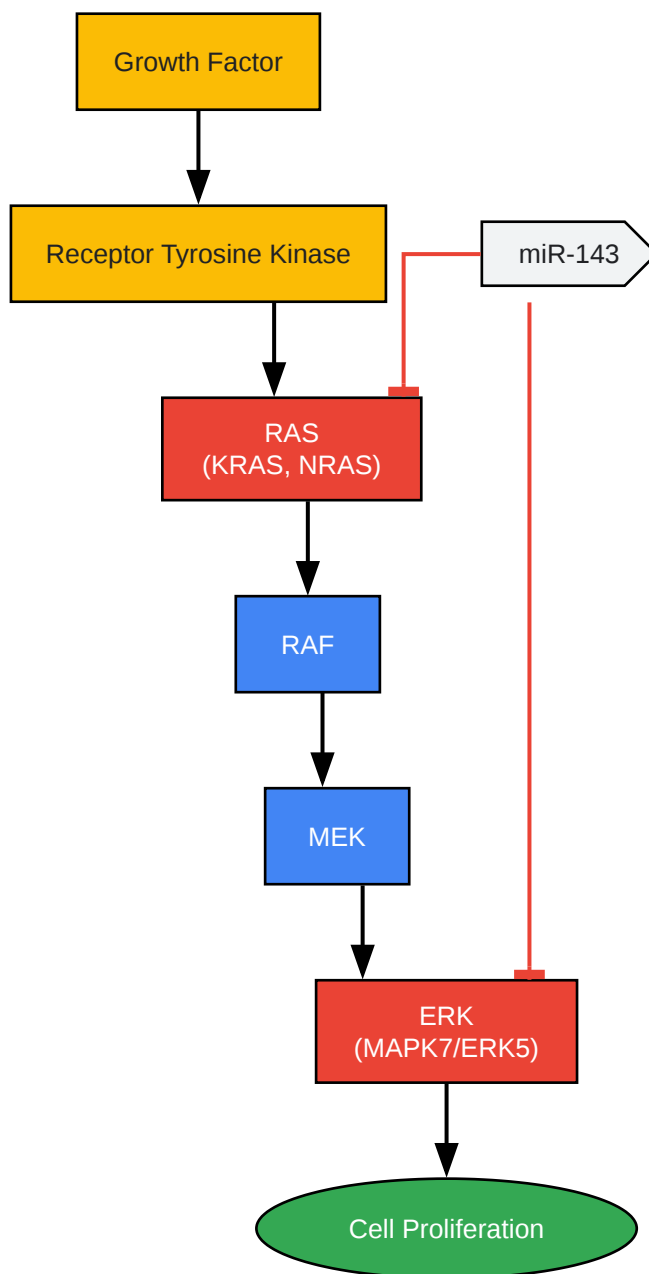
Note: The fold change values are presented as less than 0.5, indicating a greater than two-fold downregulation, as reported in the primary literature. For a complete list of the 93 downregulated proteins, please refer to the supplementary information of the study by Yang et al., Mol BioSyst, 2010.[2]

Key Signaling Pathways Regulated by miR-143

The proteins targeted by miR-143 are involved in several critical signaling pathways that are often dysregulated in cancer. The proteomic data strongly supports the role of miR-143 as a tumor suppressor that modulates these pathways.

RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Several key components of this pathway have been identified as direct or indirect targets of miR-143. By downregulating proteins such as KRAS, NRAS, and MAPK7 (ERK5), miR-143 can effectively dampen the signaling cascade, leading to reduced cell proliferation and tumor growth.



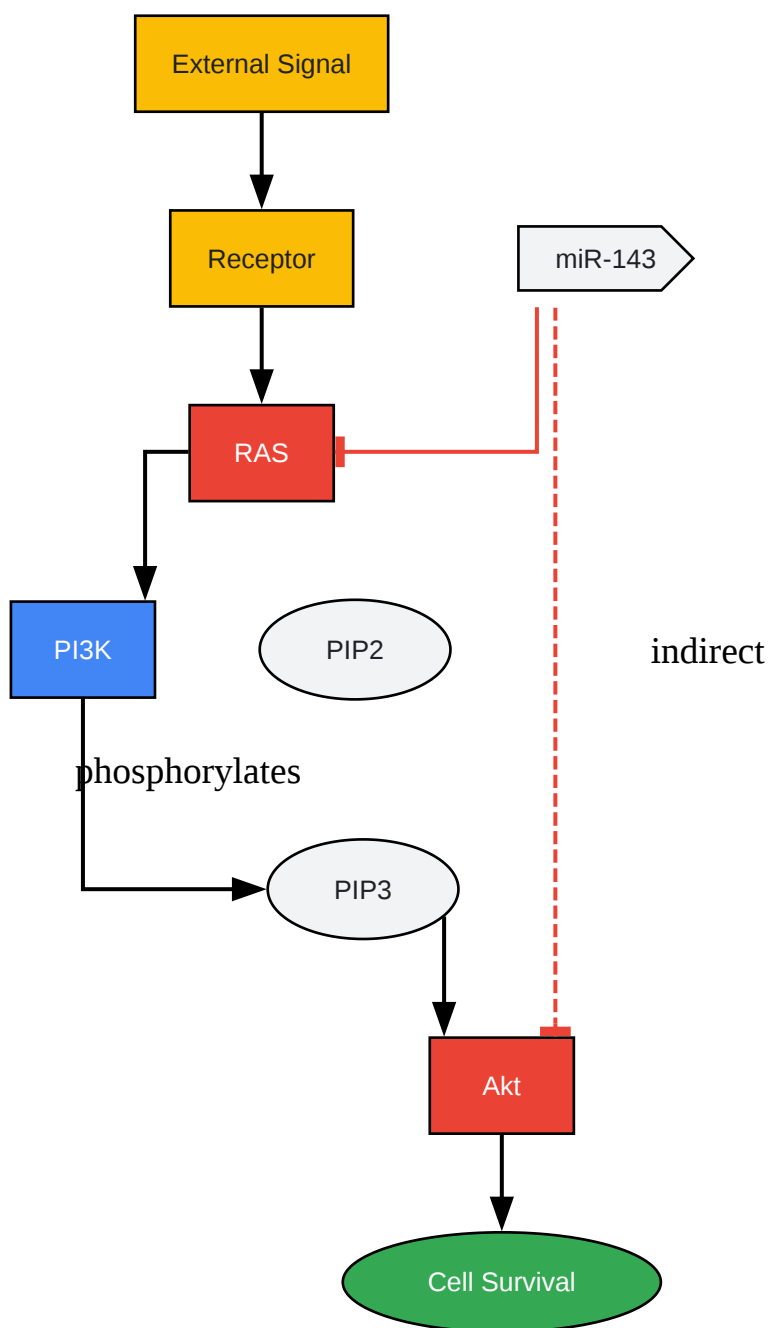
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Caption: miR-143 regulation of the RAS-MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. Proteomic studies have revealed that miR-143 can influence this pathway, in part through the regulation of upstream activators like RAS and potentially by affecting other

pathway components. By inhibiting this pathway, miR-143 can promote apoptosis and inhibit cell survival.



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Caption: miR-143's influence on the PI3K/Akt signaling pathway.

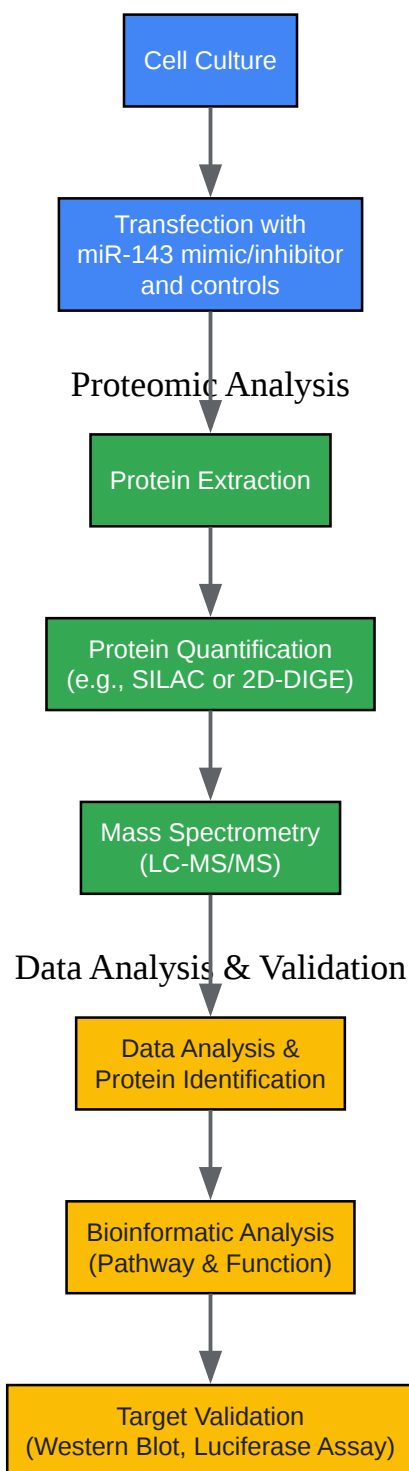
Experimental Workflows and Protocols

The following sections provide detailed protocols for the proteomic analysis of miR-143-regulated proteins using SILAC and 2D-DIGE.

Experimental Workflow Overview

A general workflow for identifying miRNA-regulated proteins using quantitative proteomics is depicted below. This workflow is applicable to both SILAC and 2D-DIGE with some modifications in the sample preparation and analysis steps.

Cell Culture & Transfection

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Caption: General experimental workflow for proteomic analysis.

Protocol 1: SILAC-based Proteomic Analysis

SILAC is a powerful metabolic labeling approach that allows for the accurate relative quantification of proteins between different cell populations.

1. Cell Culture and SILAC Labeling:

- Culture the chosen cell line (e.g., MiaPaCa-2) in SILAC-specific DMEM deficient in L-lysine and L-arginine.
- For the "heavy" labeled cells, supplement the medium with heavy isotopes of L-lysine (e.g., $^{13}\text{C}_6$, $^{15}\text{N}_2$ -Lysine) and L-arginine (e.g., $^{13}\text{C}_6$, $^{15}\text{N}_4$ -Arginine).
- For the "light" labeled cells, supplement the medium with the corresponding light amino acids.
- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Transfection:

- Transfect the "heavy" labeled cells with a miR-143 mimic.
- Transfect the "light" labeled cells with a negative control oligonucleotide.
- Incubate the cells for 48-72 hours post-transfection.

3. Protein Extraction and Preparation:

- Harvest the "heavy" and "light" labeled cells separately and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Determine the protein concentration of each lysate using a BCA assay.
- Mix equal amounts of protein from the "heavy" and "light" lysates.

4. Protein Digestion:

- Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

- Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

5. Peptide Fractionation (Optional but Recommended):

- Fractionate the peptide mixture using strong cation exchange (SCX) chromatography to reduce sample complexity.

6. LC-MS/MS Analysis:

- Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The mass spectrometer will detect the mass difference between the heavy and light peptide pairs, allowing for their relative quantification.

7. Data Analysis:

- Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each protein.
- Proteins with an H/L ratio significantly less than 1 are considered downregulated by miR-143.

Protocol 2: 2D-DIGE-based Proteomic Analysis

2D-DIGE is a fluorescence-based method that allows for the comparison of multiple protein samples on the same 2D gel, minimizing gel-to-gel variation.

1. Cell Culture and Transfection:

- Culture the chosen cell line in standard growth medium.
- Transfect separate populations of cells with a miR-143 mimic, a miR-143 inhibitor, and a negative control oligonucleotide.
- Incubate the cells for 48-72 hours post-transfection.

2. Protein Extraction:

- Harvest the cells from each condition and lyse them in a 2D-DIGE compatible lysis buffer (e.g., containing urea, thiourea, CHAPS).
- Determine the protein concentration of each lysate.

3. Fluorescent Labeling:

- Label equal amounts of protein from each condition with different CyDye DIGE Fluor minimal dyes (e.g., Cy3 for control, Cy5 for miR-143 mimic, and Cy2 for an internal standard pooled from all samples).
- The labeling reaction is typically performed on ice in the dark.
- Quench the labeling reaction with lysine.

4. 2D Gel Electrophoresis:

- Combine the labeled protein samples.
- Perform isoelectric focusing (IEF) for the first dimension separation using IPG strips.
- Equilibrate the IPG strips and then perform SDS-PAGE for the second dimension separation.

5. Gel Imaging:

- Scan the 2D gel at the specific excitation and emission wavelengths for each CyDye using a fluorescence imager.

6. Image and Data Analysis:

- Use specialized software (e.g., DeCyder, Progenesis SameSpots) to overlay the images, detect protein spots, and quantify the fluorescence intensity of each spot across the different channels.
- The spot intensities are normalized to the internal standard (Cy2).

- Identify spots with statistically significant changes in intensity between the different conditions.

7. Protein Identification:

- Excise the protein spots of interest from a preparative gel (stained with a mass spectrometry-compatible stain like Coomassie blue or silver stain).
- Perform in-gel digestion with trypsin.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Conclusion

The proteomic analysis of miR-143-regulated proteins provides invaluable insights into its biological functions and its role in disease. The use of quantitative techniques like SILAC and 2D-DIGE allows for the robust identification and quantification of proteins that are directly or indirectly modulated by this important microRNA. The data generated from these studies not only helps in elucidating the mechanisms of action of miR-143 but also aids in the identification of potential biomarkers and therapeutic targets for a range of diseases. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to explore the proteomic landscape regulated by miR-143.

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References

- 1. Identifying targets of miR-143 using a SILAC-based proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying targets of miR-143 using a SILAC-based proteomic approach - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Identifying targets of miR-143 using a SILAC-based proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

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